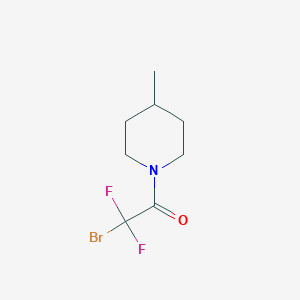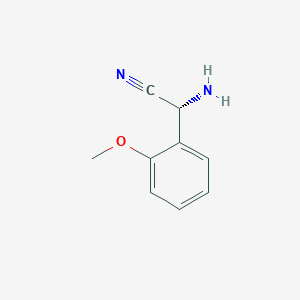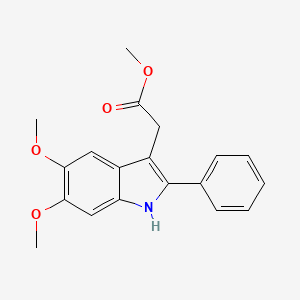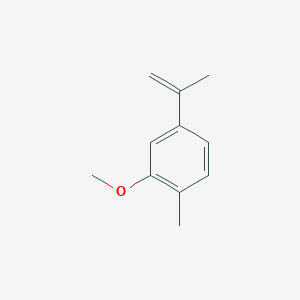
2-Chloro-2-(chloromethyl)-1,1-diethoxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(chloromethyl)-1,1-diethoxypentane is an organic compound with the molecular formula C9H18Cl2O2. It is a chlorinated derivative of pentane, featuring two ethoxy groups and two chlorine atoms. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chloromethyl)-1,1-diethoxypentane typically involves the chlorination of 1,1-diethoxypentane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. A common method involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents, with the reaction being conducted in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The reaction mixture is typically subjected to distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-(chloromethyl)-1,1-diethoxypentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Elimination: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Applications De Recherche Scientifique
2-Chloro-2-(chloromethyl)-1,1-diethoxypentane is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-(chloromethyl)-1,1-diethoxypentane involves its reactivity towards nucleophiles and bases. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. The ethoxy groups can undergo oxidation, leading to the formation of reactive intermediates that can further participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2-methylpropane: A simpler chlorinated alkane with similar reactivity but fewer functional groups.
2-Chloro-2-methylbutane: Another chlorinated alkane with a slightly longer carbon chain.
2-Chloro-2-methylpentane: A compound with a similar structure but different substitution pattern.
Uniqueness
2-Chloro-2-(chloromethyl)-1,1-diethoxypentane is unique due to the presence of both ethoxy and chloromethyl groups, which provide a combination of reactivity and functionality not found in simpler chlorinated alkanes. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.
Propriétés
Numéro CAS |
89129-88-4 |
|---|---|
Formule moléculaire |
C10H20Cl2O2 |
Poids moléculaire |
243.17 g/mol |
Nom IUPAC |
2-chloro-2-(chloromethyl)-1,1-diethoxypentane |
InChI |
InChI=1S/C10H20Cl2O2/c1-4-7-10(12,8-11)9(13-5-2)14-6-3/h9H,4-8H2,1-3H3 |
Clé InChI |
MCDPWYHYZLZBDR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCl)(C(OCC)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B14136300.png)

![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
![Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate](/img/structure/B14136313.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136317.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
![2-(6-Benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B14136320.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136321.png)


![5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14136340.png)



